N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a p-tolyl group at position 3 and a 4-fluorophenyl acetamide moiety linked via a thioether bridge. The fluorine atom enhances electronegativity and bioavailability, while the thienopyrimidinone core provides rigidity and binding affinity to biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S2/c1-13-2-8-16(9-3-13)25-20(27)19-17(10-11-28-19)24-21(25)29-12-18(26)23-15-6-4-14(22)5-7-15/h2-9H,10-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOGEXGTPACKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine structure with a fluorophenyl group and a p-tolyl substituent. Its molecular formula is , with a molecular weight of approximately 357.45 g/mol. The presence of the fluorine atom enhances lipophilicity and bioavailability, which are critical for biological activity.
Research indicates that compounds containing the thieno[3,2-d]pyrimidine moiety can exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit aspartate transcarbamoylase (ATCase) , which plays a crucial role in pyrimidine biosynthesis. This inhibition could lead to reduced proliferation of certain cancer cells or parasites like Plasmodium falciparum .
- Antimicrobial Activity : Preliminary studies suggest that similar thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial properties against various pathogens. The structural features of this compound may contribute to its effectiveness against bacterial and fungal infections .
Biological Activity Data
A summary of the biological activities associated with this compound and related compounds is presented in the table below:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antitumor | |
| N-(4-chlorophenyl)-2-(4-oxo-thieno[3,2-d]pyrimidin)acetamide | Antitumor | |
| N-(phenyl)-2-(5-methyl-thieno[3,2-d]pyrimidin)acetamide | Antimicrobial | |
| N-(methylphenyl)-2-(6-fluoro-thieno[3,2-d]pyrimidin)acetamide | Anti-inflammatory |
Case Studies and Research Findings
- Anticancer Potential : In studies focusing on the inhibition of ATCase in P. falciparum, compounds similar to this compound have shown promising results in inhibiting parasite growth at low micromolar concentrations. This suggests potential applications in antimalarial drug development .
- Antimicrobial Studies : A review of various thieno[3,2-d]pyrimidine derivatives indicated that many exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The unique structural elements of this compound may enhance its efficacy compared to other derivatives .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several derivatives, differing primarily in substituents on the aryl groups and the heterocyclic core. Key comparisons include:
Substituents on the Aryl Group
- The trifluoromethoxy group is metabolically stable, which may prolong half-life.
- N-Benzothiazolyl Derivative ():
Substitution with a 6-methylbenzothiazolyl group introduces a planar aromatic system, favoring interactions with hydrophobic enzyme pockets. This compound (IWP-3) is reported to inhibit Wnt signaling, highlighting the role of the benzothiazole moiety in target specificity.
Modifications to the Thienopyrimidinone Core
- Ethyl and Methyl Substituents (): The compound N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide incorporates ethyl and methyl groups on the thienopyrimidine ring. These alkyl groups may enhance metabolic stability by blocking oxidative sites but could reduce conformational flexibility.
- Hexahydro Derivatives (): Saturation of the thienopyrimidine ring (e.g., hexahydro derivatives) increases solubility but may diminish planar stacking interactions with aromatic residues in enzymes.
Pharmacological and Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this thieno[3,2-d]pyrimidine derivative?
Methodological Answer:
Synthesis involves sequential reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclization : Use a base (e.g., KCO) in DMF at 80–100°C to form the pyrimidine ring.
- Thioether Formation : React the intermediate with mercaptoacetic acid derivatives under inert conditions (N) to introduce the thioacetamide group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.
Critical Parameters : Control reaction time (8–12 hrs) and stoichiometric ratios (1:1.2 for thiol coupling) to minimize side products .
Basic: What analytical techniques validate the structural integrity of the compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry. For example, the 4-oxo group appears as a singlet at δ 10.08 ppm (NHCO), while aromatic protons integrate for substituents like p-tolyl (δ 7.10–7.40 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 480.6) and fragmentation patterns to rule out impurities .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .
Basic: How do substituents (e.g., 4-fluorophenyl, p-tolyl) influence bioactivity?
Methodological Answer:
Design a structure-activity relationship (SAR) study:
- Variation of Substituents : Synthesize analogs with halogens (Cl, Br), alkyl groups (methyl, ethyl), or electron-withdrawing groups (NO) on the phenyl rings.
- Bioassays : Test against enzyme targets (e.g., kinases) or cell lines (cancer, microbial) to compare IC values. For example, fluorophenyl groups enhance metabolic stability, while p-tolyl may improve lipophilicity .
Data Interpretation : Use regression analysis to correlate logP values with activity trends .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Steps include:
- Replicate Experiments : Test the compound in standardized assays (e.g., ATPase inhibition, MIC for antimicrobials) across multiple labs.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized thioethers) that may interfere with activity .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking into kinase active sites) to explain potency variations .
Advanced: What computational strategies predict metabolic pathways and toxicity?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation at the 4-fluorophenyl group) and ProTox-II for toxicity profiling (hepatotoxicity risk) .
- Metabolite Identification : Simulate Phase I/II transformations (e.g., glucuronidation) using GLORYx and validate with in vitro microsomal assays .
Advanced: How to assess chemical stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 hrs.
- Light/Temperature Stress : Expose to UV light (254 nm) or 40°C for 72 hrs. Thioether bonds are prone to oxidation; use antioxidants (e.g., BHT) in formulations .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts.
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via dynamic light scattering) to enhance bioavailability .
Advanced: How to design a regioselective synthesis to avoid isomer formation?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to control thioether coupling positions .
- Microwave Synthesis : Use controlled microwave irradiation (100 W, 120°C) to accelerate kinetics and favor desired regioisomers .
Advanced: What in vitro models evaluate metabolic clearance?
Methodological Answer:
- Hepatocyte Assays : Incubate with primary human hepatocytes (1 µM compound) for 0–4 hrs. Quantify parent compound loss via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to identify enzyme inhibition risks .
Advanced: How to investigate synergistic effects with existing therapeutics?
Methodological Answer:
-
Combination Index (CI) : Test with cisplatin (cancer) or fluconazole (antifungal) in checkerboard assays. Calculate CI via CompuSyn software:
Compound Ratio CI Value Interpretation 1:1 0.8 Synergy 1:2 1.2 Antagonism -
Mechanistic Studies : Use RNA-seq to identify pathways (e.g., apoptosis) enhanced by combination therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
